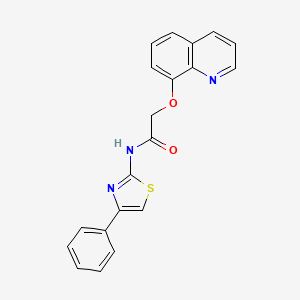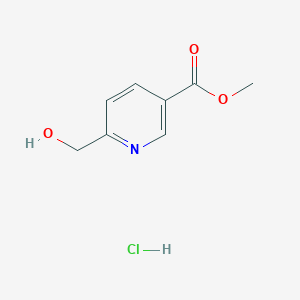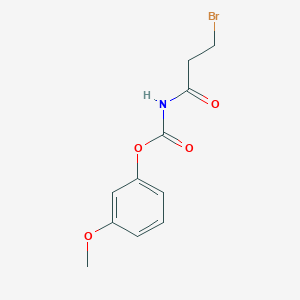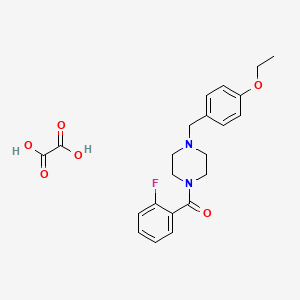
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide, also known as CGP 3466B, is a neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have a significant impact on the biochemical and physiological processes in the brain, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of a group of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in the breakdown of extracellular matrix proteins, which play a crucial role in maintaining the structure and function of the brain. By inhibiting the activity of MMPs, this compound 3466B may help to protect the brain from damage caused by various factors.
Biochemical and physiological effects:
This compound 3466B has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can reduce oxidative stress, inflammation, and excitotoxicity, all of which are associated with various neurological disorders. Additionally, this compound 3466B has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, it has been shown to have a neuroprotective effect in a variety of animal models, making it a promising candidate for further research. However, one limitation of using this compound 3466B in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
Orientations Futures
There are several future directions for research on N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B. One area of interest is its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Additionally, further research is needed to better understand the exact mechanism of action of this compound 3466B and to identify any potential side effects or limitations of its use. Finally, future studies may also investigate the use of this compound 3466B in combination with other neuroprotective agents to determine whether this may enhance its therapeutic effects.
Méthodes De Synthèse
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxybenzoic acid with cyclohexylamine, followed by the addition of N,N-dimethylglycine. The resulting intermediate product is then treated with thionyl chloride and ammonia to yield the final product.
Applications De Recherche Scientifique
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexylglycinamide 3466B has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Studies have shown that this compound 3466B has a neuroprotective effect, which means it can protect the brain from damage caused by various factors, including oxidative stress, inflammation, and excitotoxicity.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(cyclohexylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-14-8-7-11(16)9-13(14)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMPKGIWLBIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)

![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)

![5-acetyl-6-methyl-4-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4938623.png)
![2-benzyl-5-isopropyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4938627.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)
![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
